4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Overview
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring. The carbonyl chloride functional group is attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is a metabolite of gw 501516 , which is known to act as a peroxisome proliferator-activated receptor (PPAR) agonist .
Mode of Action
As a metabolite of GW 501516, this compound may share similar interactions with its targets. PPAR agonists bind to PPARs, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These genes are involved in various biological processes such as lipid metabolism, cell proliferation, and inflammation .
Biochemical Pathways
As a ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
As a ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates.
Attachment of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the thiazole derivative with phosgene (COCl2) or other chlorinating agents like oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Sulfoxides and Sulfones: Formed by oxidation
Thiazolidines: Formed by reduction
Biaryl Derivatives: Formed by coupling reactions
Scientific Research Applications
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- 4-(Trifluoromethyl)phenol
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl
Uniqueness
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which provides a reactive site for further functionalization
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-9(10(13)18)19-11(17-6)7-2-4-8(5-3-7)12(14,15)16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYXWKDDPTUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383275 | |
Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477291-09-1 | |
Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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